3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16158302
InChI: InChI=1S/C22H15Cl3N2OS2/c23-12-7-9-13(10-8-12)27-21(28)19-14-3-1-6-18(14)30-20(19)26-22(27)29-11-15-16(24)4-2-5-17(15)25/h2,4-5,7-10H,1,3,6,11H2
SMILES:
Molecular Formula: C22H15Cl3N2OS2
Molecular Weight: 493.9 g/mol

3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC16158302

Molecular Formula: C22H15Cl3N2OS2

Molecular Weight: 493.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one -

Specification

Molecular Formula C22H15Cl3N2OS2
Molecular Weight 493.9 g/mol
IUPAC Name 11-(4-chlorophenyl)-10-[(2,6-dichlorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Standard InChI InChI=1S/C22H15Cl3N2OS2/c23-12-7-9-13(10-8-12)27-21(28)19-14-3-1-6-18(14)30-20(19)26-22(27)29-11-15-16(24)4-2-5-17(15)25/h2,4-5,7-10H,1,3,6,11H2
Standard InChI Key WRYQJAILITXWNE-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C₂₂H₁₅Cl₃N₂OS₂, with a molecular weight of 493.9 g/mol. Its IUPAC name reflects the fused cyclopenta-thieno-pyrimidinone backbone, substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a (2,6-dichlorobenzyl)sulfanyl moiety. The presence of three chlorine atoms and a sulfanyl group contributes to its lipophilicity, which is critical for membrane permeability in biological systems.

Key structural features include:

  • A bicyclic cyclopenta thieno[2,3-d]pyrimidin-4-one core, which provides rigidity and planar geometry.

  • Electron-withdrawing chlorine substituents on both the phenyl and benzyl groups, enhancing stability and electrophilic reactivity.

  • A sulfanyl (-S-) linker, which may facilitate interactions with cysteine residues in enzymatic targets .

The compound’s canonical SMILES string (C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl) and InChIKey (WRYQJAILITXWNE-UHFFFAOYSA-N) are essential for computational modeling and database searches.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thieno-pyrimidine core. A commonly reported method includes:

  • Cyclocondensation: Reaction of 3-amino-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one with hydrazonoyl chlorides under basic conditions .

  • Substitution Reactions: Introduction of the 4-chlorophenyl and 2,6-dichlorobenzylsulfanyl groups via nucleophilic aromatic substitution or coupling reactions.

Key reaction conditions include:

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar aprotic environments.

  • Catalysts: Potassium carbonate or triethylamine to deprotonate intermediates.

  • Temperature: Reflux conditions (80–120°C) to drive cyclization .

Mechanistic Insights

The formation of the thieno-pyrimidine core likely proceeds through a tandem cyclization-elimination mechanism. The sulfanyl group is introduced via a thiol-disulfide exchange reaction, leveraging the nucleophilicity of the sulfur atom . Chlorine substituents are retained throughout the synthesis due to their inertness under typical reaction conditions.

Characterization and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.8–3.5 ppm correspond to the cyclopentane protons, while aromatic protons from the chlorophenyl groups appear at δ 7.2–7.8 ppm.

    • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm confirms the pyrimidin-4-one structure .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 493.9 ([M+H]⁺) aligns with the molecular formula.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals a planar thieno-pyrimidine core with dihedral angles of 15–25° between the fused rings. The chlorophenyl and benzylsulfanyl groups adopt orthogonal orientations to minimize steric hindrance .

Physicochemical Properties Table

PropertyValue
Molecular FormulaC₂₂H₁₅Cl₃N₂OS₂
Molecular Weight493.9 g/mol
Melting Point240–245°C (decomposes)
LogP (Octanol-Water)4.2 ± 0.3
Solubility (Water)<0.1 mg/mL (25°C)
UV-Vis λₘₐₓ280 nm (ε = 12,500 M⁻¹cm⁻¹)

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies indicate potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values in the low micromolar range. The dichlorobenzylsulfanyl group may interact with the ATP-binding pocket of kinases via hydrophobic and π-π stacking interactions .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 8–16 µg/mL, outperforming chloramphenicol in some assays . The sulfanyl moiety likely disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins.

Research Applications and Future Directions

Drug Development

The compound’s kinase inhibitory activity positions it as a lead candidate for:

  • Oncology: CDK4/6 inhibitors for breast cancer therapy.

  • Infectious Diseases: Adjuvants in multidrug-resistant bacterial infections.

Chemical Biology

Its unique structure serves as a scaffold for synthesizing derivatives with modified pharmacokinetic profiles. For example, replacing the sulfanyl group with a sulfoxide could enhance aqueous solubility .

Computational Modeling

Molecular docking studies using the compound’s InChIKey (WRYQJAILITXWNE-UHFFFAOYSA-N) predict strong binding affinity (−9.2 kcal/mol) to CDK6 (PDB: 1XO2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator